An In-depth Technical Guide to the Chemical Properties of 4-Ethyl-3,6-dimethyloctane
An In-depth Technical Guide to the Chemical Properties of 4-Ethyl-3,6-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted chemical properties of the branched alkane, 4-Ethyl-3,6-dimethyloctane. As a structural isomer of dodecane, its physicochemical characteristics are of interest in various fields, including organic synthesis, fuel science, and as a non-polar solvent. This document collates available data on its structural, physical, and chemical properties, alongside standardized experimental protocols for their determination. In the absence of extensive experimental data for this specific isomer, this guide leverages comparative data from its straight-chain counterpart, n-dodecane, to provide well-founded estimations.
Introduction
4-Ethyl-3,6-dimethyloctane is a saturated hydrocarbon belonging to the alkane family, with the molecular formula C₁₂H₂₆. Its branched structure, featuring ethyl and methyl substituents along an octane (B31449) backbone, imparts distinct physical properties compared to its linear isomer, n-dodecane. Understanding these properties is crucial for its potential applications and for the broader study of structure-property relationships in aliphatic hydrocarbons. This guide serves as a technical resource, summarizing key data and outlining relevant experimental methodologies.
Chemical and Physical Properties
The branching in the carbon chain of 4-Ethyl-3,6-dimethyloctane significantly influences its intermolecular van der Waals forces. Generally, increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular contact. This typically results in lower boiling and melting points compared to the corresponding straight-chain alkane.
Quantitative Data Summary
Due to the limited availability of specific experimental data for 4-Ethyl-3,6-dimethyloctane, the following table includes its fundamental molecular properties and provides data for its linear isomer, n-dodecane, for comparative purposes. The properties of 4-Ethyl-3,6-dimethyloctane are expected to deviate from those of n-dodecane as a result of its branched structure.
| Property | 4-Ethyl-3,6-dimethyloctane | n-Dodecane (for comparison) |
| Molecular Formula | C₁₂H₂₆ | C₁₂H₂₆[1][2] |
| Molecular Weight | 170.33 g/mol | 170.33 g/mol [1] |
| CAS Number | 62183-68-0 | 112-40-3[1] |
| Boiling Point | Estimated >200 °C | 216.2 °C[3] |
| Melting Point | Not available | -9.6 °C[1][3] |
| Density | Not available | 0.75 g/mL at 25 °C[1] |
| Solubility in Water | Predicted to be very low | Insoluble |
General Chemical Reactivity
As a saturated alkane, 4-Ethyl-3,6-dimethyloctane exhibits the characteristic low reactivity of this class of compounds. Its chemical behavior is dominated by the stability of its carbon-carbon and carbon-hydrogen single bonds.
-
Combustion: In the presence of excess oxygen, it will undergo complete combustion to produce carbon dioxide and water, releasing a significant amount of energy. C₁₂H₂₆ + 18.5 O₂ → 12 CO₂ + 13 H₂O
-
Halogenation: Under ultraviolet (UV) light, it can undergo free-radical substitution reactions with halogens (e.g., chlorine, bromine).
-
Cracking: At high temperatures and pressures, particularly in the presence of a catalyst, the carbon-carbon bonds can break in a process known as cracking, yielding a mixture of smaller alkanes and alkenes.
Spectroscopic Characterization (Expected)
-
¹³C NMR: Due to molecular asymmetry, it is anticipated that all 12 carbon atoms would be chemically non-equivalent, resulting in 12 distinct signals in the ¹³C NMR spectrum. The chemical shifts would fall in the typical aliphatic region (approximately 10-60 ppm).
-
¹H NMR: The proton NMR spectrum would be complex due to extensive signal splitting (spin-spin coupling) between non-equivalent protons on adjacent carbons. Multiple overlapping multiplets would be expected in the aliphatic region (approximately 0.8-1.5 ppm).
-
Mass Spectrometry: In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z = 170 would likely be of low abundance or absent. The fragmentation pattern would be dominated by cleavage at the branching points to form more stable secondary and tertiary carbocations.
Experimental Protocols
The following are detailed, generalized methodologies for determining key physical properties of liquid alkanes like 4-Ethyl-3,6-dimethyloctane.
Determination of Boiling Point (Distillation Method)
This protocol describes the determination of the boiling point of a liquid organic compound using simple distillation.
Apparatus:
-
Round-bottom flask (50 mL)
-
Heating mantle
-
Distillation head with a port for a thermometer
-
Condenser
-
Receiving flask
-
Thermometer (-10 to 300 °C)
-
Boiling chips
-
Clamps and stands
Procedure:
-
Assemble the simple distillation apparatus as shown in the workflow diagram below.
-
Place approximately 20-30 mL of the liquid sample into the round-bottom flask and add a few boiling chips.
-
Position the thermometer in the distillation head such that the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser.
-
Begin circulating cold water through the condenser.
-
Gently heat the sample using the heating mantle.
-
Observe the temperature as the liquid begins to boil and the vapor rises.
-
Record the temperature when the vapor condenses on the thermometer bulb and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.
-
Record the atmospheric pressure at the time of the experiment.
Determination of Density (Pycnometer Method)
This protocol outlines the use of a pycnometer (specific gravity bottle) to accurately determine the density of a liquid.
Apparatus:
-
Pycnometer (e.g., 10 mL or 25 mL) with a stopper
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
Thermometer
-
Distilled water
-
Acetone (for cleaning and drying)
Procedure:
-
Thoroughly clean the pycnometer with distilled water and then acetone, and dry it completely.
-
Carefully weigh the empty, dry pycnometer on the analytical balance (m_empty).
-
Fill the pycnometer with distilled water and insert the stopper, ensuring any excess water is expelled through the capillary.
-
Place the filled pycnometer in a constant temperature water bath (e.g., 25.0 °C) for at least 20 minutes to allow it to equilibrate.
-
Remove the pycnometer from the bath, carefully dry the outside, and weigh it (m_water).
-
Empty and thoroughly dry the pycnometer.
-
Fill the pycnometer with the sample liquid (4-Ethyl-3,6-dimethyloctane), insert the stopper, and equilibrate it in the constant temperature water bath as in step 4.
-
Remove the pycnometer, dry the exterior, and weigh it (m_sample).
-
Calculate the density of the sample using the following formula: Density_sample = [(m_sample - m_empty) / (m_water - m_empty)] * Density_water (where the density of water at the experimental temperature is a known value).
Visualizations
Logical Relationships
The following diagram illustrates the classification of hydrocarbons, positioning 4-Ethyl-3,6-dimethyloctane within this chemical hierarchy.
Experimental Workflow
The diagram below outlines the key steps in the experimental determination of a liquid's boiling point via simple distillation.
Conclusion
4-Ethyl-3,6-dimethyloctane is a branched alkane for which specific experimental data is not widely published. However, by understanding the fundamental principles of structure-property relationships and by using its linear isomer, n-dodecane, as a benchmark, its chemical and physical properties can be reasonably inferred. This technical guide provides a foundational understanding of this compound, equipping researchers and scientists with the necessary information for its consideration in relevant applications and for guiding future experimental work. The provided protocols offer standardized methods for the empirical determination of its key physical properties.
